N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonylethyl group to a benzo[d][1,3]dioxole-5-carboxamide moiety. The benzo[d][1,3]dioxole moiety may contribute to metabolic stability and electron-rich aromatic interactions.
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S/c1-27-18-9-14-5-7-23(12-16(14)11-19(18)28-2)31(25,26)8-6-22-21(24)15-3-4-17-20(10-15)30-13-29-17/h3-4,9-11H,5-8,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZCWZYEAIDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available chemical precursors like 6,7-dimethoxy-1-tetralone, which undergoes a series of reactions to form the isoquinoline derivative.
Key Reactions
Condensation: : 6,7-dimethoxy-1-tetralone reacts with a suitable sulfonylating agent to introduce the sulfonyl group.
Amination: : This is followed by an amination step where the ethylamine chain is added.
Benzo[d][1,3]dioxole Incorporation: : Finally, the benzo[d][1,3]dioxole moiety is coupled with the intermediate through a carboxamide linkage.
Reaction Conditions: : These reactions are typically carried out under controlled temperatures, often using catalysts and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is optimized for efficiency:
Flow Chemistry: : Continuous flow reactors are employed to maintain a steady state of reaction conditions, enhancing yield and scalability.
Purification Techniques: : Advanced purification methods like chromatography and crystallization are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.
Reduction: : Reduction reactions can be employed to modify the sulfonyl group, potentially converting it to sulfides or sulfoxides.
Substitution: : The methoxy groups on the isoquinoline ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: : Halogenation agents or nucleophiles depending on the desired substitution.
Major Products
The major products from these reactions include various derivatives of the parent compound, each with unique chemical and biological properties.
Applications De Recherche Scientifique
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: : It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: : Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: : Employed in the development of new materials with specific chemical properties, such as polymers and catalysts.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: : It can act as an inhibitor for certain enzymes, altering their activity and affecting metabolic pathways.
Receptor Binding: : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Signaling Pathways: : It can interfere with intracellular signaling cascades, impacting processes like cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives. Below is a structural and functional comparison with key analogs:
Structural Analogues and Their Key Features
| Compound ID/Name | Core Structure | Substituents/Modifications | Reference(s) |
|---|---|---|---|
| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | 6,7-Dimethoxy isoquinoline | Ethyl ester at position 2; methyl group at position 1 | [52-55] |
| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) | 6,7-Dimethoxy isoquinoline | Methylsulfonyl group at position 2; methyl group at position 1 | [56] |
| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) | 6,7-Dimethoxy isoquinoline | Phenylcarboxamide at position 2; methyl group at position 1 | [57] |
| 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) | 6,7-Dimethoxy isoquinoline | Acetyl group at position 2; phenyl group at position 1 | [58-60] |
| Target Compound | 6,7-Dimethoxy isoquinoline | Sulfonylethyl-linked benzo[d][1,3]dioxole-5-carboxamide at position 2 | N/A |
Functional and Pharmacological Insights
Position 2 Modifications :
- 6d (ethyl ester) and 6g (acetyl) exhibit reduced polarity compared to the target compound’s sulfonylethyl-carboxamide, which likely enhances aqueous solubility and bioavailability .
- 6e (methylsulfonyl) shares a sulfonyl group with the target compound, but the absence of a carboxamide limits hydrogen-bonding interactions critical for target specificity .
Position 1 Substitutions :
- 6d , 6e , and 6f feature methyl or phenyl groups at position 1, which may sterically hinder binding to hydrophobic pockets in enzymatic targets. The target compound’s unsubstituted position 1 could reduce steric bulk, improving target fit .
Carboxamide vs.
Synthetic Accessibility :
- Analogues like 6g and 6h are synthesized via Friedel-Crafts acylation or ketone formation, whereas the target compound’s sulfonylethyl linker likely requires sulfonation of a precursor amine, followed by carboxamide coupling—a process analogous to methods described for benzodioxane carboxylate derivatives .
Research Findings and Limitations
- Predicted Advantages : The target compound’s hybrid structure merges the electron-rich benzo[d][1,3]dioxole system with a polar sulfonamide-carboxamide chain, offering a balance of lipophilicity and solubility absent in simpler analogs like 6e or 6d .
- Unresolved Questions : While 6f and 6g have documented kinase inhibitory activity , direct biological data for the target compound are lacking in the provided evidence. Comparative molecular docking studies would be needed to validate its theoretical advantages.
Activité Biologique
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety linked to a sulfonyl group and a 3,4-dihydroisoquinoline derivative. Its structural complexity contributes to its unique biological properties. The molecular formula is , with specific functional groups that may interact with various biological targets.
Research indicates that this compound exhibits orexin receptor antagonism , which is significant in regulating sleep and energy homeostasis. Orexin receptors play a crucial role in wakefulness and appetite modulation. Compounds similar to this one have shown the ability to influence behaviors associated with sleep regulation, potentially providing therapeutic avenues for conditions such as insomnia and obesity.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Orexin receptor antagonism | Modulation of wakefulness and appetite | Treatments for sleep disorders and obesity |
| GABA receptor modulation | Allosteric enhancement of GABAergic signaling | Anxiolytic effects and sedative properties |
| Antioxidant activity | Scavenging free radicals | Neuroprotective effects |
Research Findings
- Orexin Receptor Interaction : Studies utilizing radiolabeled ligand binding assays have demonstrated that the compound selectively binds to orexin receptors, particularly the orexin 2 receptor subtype. This interaction suggests potential applications in treating sleep-related disorders.
- GABAergic Modulation : Similar compounds have been shown to enhance GABA receptor function through allosteric mechanisms. For instance, the presence of this compound can shift the dose-response relationship of GABA receptors, indicating its potential as an anxiolytic agent .
- Case Studies : Clinical studies on related compounds have highlighted their efficacy in managing anxiety and sleep disorders. For example, benzodiazepines that modulate GABA receptors have been extensively studied for their therapeutic benefits in anxiety management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
